molecular formula C10H21N3O5 B12673237 Einecs 251-797-9 CAS No. 34020-20-7

Einecs 251-797-9

Cat. No.: B12673237
CAS No.: 34020-20-7
M. Wt: 263.29 g/mol
InChI Key: RZTZUYWLKUADNV-WCCKRBBISA-N
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Description

Einecs 251-797-9, also known as o-Tolyl Magnesium Chloride, is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by its molecular formula C₇H₇ClMg and is commonly used in the synthesis of intermediates, heterogeneous catalyst supports, general bases, polymers, and pharmaceuticals .

Preparation Methods

The preparation of o-Tolyl Magnesium Chloride typically involves the reaction of o-tolyl chloride with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction can be represented as follows:

C7H7Cl+MgC7H7MgCl\text{C}_7\text{H}_7\text{Cl} + \text{Mg} \rightarrow \text{C}_7\text{H}_7\text{MgCl} C7​H7​Cl+Mg→C7​H7​MgCl

Industrial production methods for Grignard reagents like o-Tolyl Magnesium Chloride often involve continuous flow processes to ensure consistent quality and yield. These methods typically require precise control of reaction conditions, including temperature, pressure, and the molar ratio of reactants.

Chemical Reactions Analysis

o-Tolyl Magnesium Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. For example, o-Tolyl Magnesium Chloride can react with carbonyl compounds to form secondary and tertiary alcohols.

    Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, to form new carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain reactions, reducing compounds like ketones to alcohols.

Common reagents and conditions used in these reactions include solvents like THF and diethyl ether, and the reactions are typically carried out under an inert atmosphere to prevent oxidation. Major products formed from these reactions include alcohols, hydrocarbons, and other organic intermediates .

Scientific Research Applications

o-Tolyl Magnesium Chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of o-Tolyl Magnesium Chloride involves its role as a nucleophile in organic reactions. The magnesium atom in the compound is highly electropositive, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

o-Tolyl Magnesium Chloride can be compared with other Grignard reagents, such as phenyl magnesium bromide and methyl magnesium chloride. While all these compounds are used to form carbon-carbon bonds, o-Tolyl Magnesium Chloride is unique due to its specific reactivity and selectivity in certain reactions. Similar compounds include:

  • Phenyl Magnesium Bromide (C₆H₅MgBr)
  • Methyl Magnesium Chloride (CH₃MgCl)
  • Ethyl Magnesium Bromide (C₂H₅MgBr)

Each of these compounds has its own unique reactivity and applications, making them suitable for different types of organic synthesis .

Properties

CAS No.

34020-20-7

Molecular Formula

C10H21N3O5

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-acetamido-4-amino-4-oxobutanoic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C6H10N2O4.C4H11NO/c1-3(9)8-4(6(11)12)2-5(7)10;1-5(2)3-4-6/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);6H,3-4H2,1-2H3/t4-;/m0./s1

InChI Key

RZTZUYWLKUADNV-WCCKRBBISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)O.CN(C)CCO

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O.CN(C)CCO

Origin of Product

United States

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